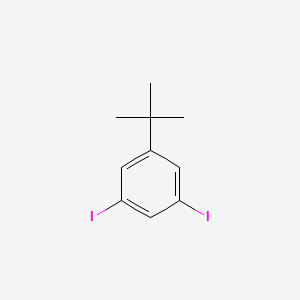

1-Tert-butyl-3,5-diiodobenzene

Description

Contextualization of Diiodobenzene Derivatives in Modern Synthetic Transformations

Diiodobenzene derivatives are crucial reagents and intermediates in a multitude of modern synthetic transformations. Their utility stems primarily from the reactivity of the carbon-iodine bond, which is the weakest among the carbon-halogen bonds. This characteristic makes them excellent substrates for a variety of cross-coupling reactions, which are fundamental to the construction of complex organic molecules.

For instance, diiodobenzenes are frequently employed in palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon bonds, enabling the synthesis of biaryls, substituted alkenes, and alkynes, respectively. The presence of two iodine atoms offers the potential for sequential or double cross-coupling reactions, providing a pathway to highly functionalized aromatic systems.

Furthermore, diiodobenzenes serve as precursors for the generation of other highly reactive species. They can be converted into organolithium or Grignard reagents, which are powerful nucleophiles for the formation of new carbon-carbon and carbon-heteroatom bonds. Additionally, they are key starting materials in the field of hypervalent iodine chemistry, where the iodine atom is oxidized to a higher valence state, creating reagents capable of unique and powerful transformations, such as oxidative functionalizations and group transfers. researchgate.netacs.org The photoinduced cross-coupling of amines with 1,2-diiodobenzene, for example, leads to the synthesis of tertiary aminobenzenes and carbazole (B46965) derivatives. thieme-connect.com

The Role of Bulky Substituents (e.g., tert-Butyl Group) in Directing Aromatic Reactivity and Selectivity

The presence of a bulky substituent, such as the tert-butyl group, on an aromatic ring profoundly influences its reactivity and the regioselectivity of subsequent reactions. researchgate.net This influence is primarily attributed to two factors: steric hindrance and electronic effects.

Sterically, the large tert-butyl group physically obstructs the positions adjacent to it (the ortho positions), making them less accessible to incoming reagents. masterorganicchemistry.com This steric hindrance often directs electrophilic substitution reactions to the less hindered para position. stackexchange.comwikipedia.org For example, in the nitration of tert-butylbenzene (B1681246), the para isomer is the major product. msu.edu This directing effect is a powerful tool for chemists to control the outcome of a reaction and selectively synthesize a desired isomer.

Electronically, the tert-butyl group is an electron-donating group through an inductive effect. stackexchange.com This donation of electron density activates the aromatic ring towards electrophilic substitution, making it more reactive than benzene (B151609) itself. The combination of its electron-donating nature and steric bulk makes the tert-butyl group a strong para-director in electrophilic aromatic substitution reactions. wikipedia.org In some cases, the tert-butyl group can also be used as a removable blocking group to achieve specific substitution patterns that would otherwise be difficult to obtain. masterorganicchemistry.com

Rationale for Dedicated Scholarly Investigation of 1-Tert-butyl-3,5-diiodobenzene as a Unique Building Block

The specific arrangement of a bulky tert-butyl group and two iodine atoms in this compound makes it a particularly interesting and valuable building block for several reasons. The meta-disposition of the iodine atoms, combined with the steric influence of the tert-butyl group, offers unique opportunities for regioselective functionalization.

The two iodine atoms can be selectively addressed in sequential reactions. The steric hindrance from the tert-butyl group can differentiate the reactivity of the two iodine atoms, potentially allowing for the selective reaction of one over the other. This differential reactivity is highly sought after in the synthesis of complex molecules where precise control over the introduction of functional groups is paramount.

Furthermore, the presence of two iodine atoms allows for the construction of rigid, well-defined molecular architectures. For example, double Sonogashira coupling reactions with diynes can lead to the formation of macrocyclic structures or extended conjugated systems with specific geometries. The tert-butyl group, in this context, can serve to enhance the solubility of these often-rigid molecules and to control their solid-state packing and material properties. The unique symmetry and substitution pattern of this compound make it an ideal candidate for the synthesis of novel ligands for catalysis, advanced materials with specific electronic or photophysical properties, and complex molecular scaffolds for medicinal chemistry.

Historical Trajectories of Related Aryl Halide Research and Contributions to Synthetic Methodology

The study of aryl halides has a rich history that is deeply intertwined with the development of modern organic synthesis. Initially, the reactivity of aryl halides was primarily exploited in nucleophilic aromatic substitution reactions, which often required harsh conditions and were limited in scope.

A major breakthrough came with the discovery of transition metal-catalyzed cross-coupling reactions in the latter half of the 20th century. The development of reactions like the Ullmann condensation, and later the Nobel Prize-winning Heck, Negishi, and Suzuki reactions, revolutionized the use of aryl halides. Aryl iodides, in particular, proved to be highly reactive substrates in these transformations.

The evolution of this field has been marked by the continuous development of more efficient and versatile catalyst systems. researchgate.net Early methods often relied on palladium catalysts, but research has expanded to include other metals like copper, nickel, and iron, each offering unique reactivity profiles. researchgate.netacs.org The design of sophisticated ligands has been crucial in improving the scope, efficiency, and functional group tolerance of these reactions.

More recently, research has focused on developing more sustainable and environmentally friendly methods. This includes the development of catalyst systems that operate under milder conditions, the use of more abundant and less toxic metals, and the exploration of photocatalytic and electrochemical methods for the activation of aryl halides. nih.gov The ongoing research into the reactivity of aryl halides, including specialized molecules like this compound, continues to push the boundaries of synthetic methodology, enabling the construction of increasingly complex and functional molecules. york.ac.uk

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-tert-butyl-3,5-diiodobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12I2/c1-10(2,3)7-4-8(11)6-9(12)5-7/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNWDPUVVJSFQSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)I)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12I2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Tert Butyl 3,5 Diiodobenzene and Its Precursors

Strategies for Regioselective Iodination of tert-Butyl-Substituted Benzene (B151609) Systems

Achieving the 3,5-di-iodo substitution pattern on a tert-butylbenzene (B1681246) framework is non-trivial because the tert-butyl group is an ortho-, para-director for electrophilic aromatic substitution. ucla.edu Therefore, direct iodination of tert-butylbenzene would preferentially yield 2-iodo and 4-iodo isomers. To obtain the desired meta-substituted product, either direct methods employing specific reagents and conditions that override the typical directing effects or indirect methods involving precursor functionalization are necessary.

Direct Electrophilic Iodination Approaches

Direct iodination involves the introduction of iodine atoms onto the aromatic ring in a single step. However, elemental iodine is the least reactive halogen in electrophilic aromatic substitutions and requires activation to generate a more potent electrophilic species, often represented as "I+". msu.educommonorganicchemistry.com

The generation of a strong iodine electrophile is crucial for the iodination of aromatic rings. This is typically achieved by using elemental iodine in the presence of an oxidizing agent or by using a dedicated iodinating reagent. libretexts.org

Iodine with Oxidizing Agents: Various oxidants can be used to generate the electrophilic iodine species in situ. Common systems include iodine with hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (TBHP), or nitric acid. libretexts.orgbeilstein-journals.orgmdpi.com For instance, a mixture of iodine and nitric acid has been shown to be effective for the iodination of deactivated aromatic rings. The reaction of 1,3,5-tri-tert-butylbenzene (B73737) with certain iodinating agents in acetic or trifluoroacetic acid can lead to the substitution of one or two tert-butyl groups, forming mono-, di-, and triiodo-substituted derivatives. researchgate.net

N-Iodosuccinimide (NIS): NIS is a common and convenient source of electrophilic iodine, often used with a strong acid catalyst like trifluoroacetic acid (TFA) or sulfuric acid (H₂SO₄). Sufficiently activated aromatic substrates readily react with NIS. commonorganicchemistry.com

Iodine Monochloride (ICl): ICl is a polarized interhalogen compound that is more reactive than iodine itself and can iodinate aromatic compounds, typically in the presence of a Lewis acid catalyst.

The choice of reagent is critical for achieving di-iodination. Due to the steric hindrance and electronic properties of the tert-butyl group, forcing two iodine atoms into the meta positions requires harsh conditions or specialized reagent systems.

Table 1: Common Reagents for Electrophilic Iodination

| Reagent System | Electrophile Source | Typical Conditions | Notes |

|---|---|---|---|

| I₂ / Oxidant (e.g., HNO₃, H₂O₂) | In situ generation of I⁺ | Acidic medium | Oxidant strength and concentration are key variables. libretexts.orgresearchgate.net |

| N-Iodosuccinimide (NIS) | NIS | Protic acid (e.g., H₂SO₄, TFA) | A mild and common laboratory reagent. commonorganicchemistry.com |

| Iodine Monochloride (ICl) | ICl | Lewis acid (e.g., AlCl₃, FeCl₃) | More reactive than I₂. |

| I₂ / F-TEDA-BF₄ (Selectfluor™) | Activated Iodine | Acetonitrile (B52724) | Effective for iodinating benzene derivatives with bulky alkyl groups. researchgate.net |

| I₂ / Silver Salts (e.g., Ag₂SO₄) | Activated Iodine | Dichloromethane | Can iodinate even sterically hindered substrates. researchgate.net |

The reaction medium plays a significant role in modulating the reactivity of the electrophile and influencing the substitution pattern.

Solvent Effects: Solvents like acetic acid and trifluoroacetic acid can participate in the reaction mechanism, potentially stabilizing intermediates and influencing the regiochemical outcome. researchgate.net For example, reactions of 1,3,5-tri-tert-butylbenzene with an iodinating agent in trifluoroacetic acid have been shown to yield iodo-derivatives through the substitution of tert-butyl groups. researchgate.net In contrast, the same reaction performed in acetonitrile may not proceed at all. researchgate.net

Temperature Control: Temperature is a critical parameter for controlling selectivity. In many electrophilic substitutions, kinetic control at lower temperatures may favor one isomer, while thermodynamic control at higher temperatures may lead to a different product distribution, often favoring the most stable isomer. For the synthesis of 1-tert-butyl-3,5-diiodobenzene, careful temperature management is essential to prevent side reactions like dealkylation or the formation of undesired isomers.

Indirect Iodination via Precursor Functionalization (e.g., Bromine-Iodine Exchange)

Indirect methods involve the synthesis of a precursor that already possesses the desired 1-tert-butyl-3,5-substitution pattern, followed by the conversion of the existing functional groups into iodine atoms. A prominent example of this approach is the halogen exchange reaction.

The Finkelstein reaction, which involves the exchange of one halogen for another, is a classic method in alkyl halide synthesis. wikipedia.org While traditional SN2 Finkelstein reactions are not applicable to aryl halides, analogous transformations can be achieved using metal catalysis. wikipedia.orgnih.gov This "aromatic Finkelstein reaction" allows for the conversion of aryl chlorides or bromides into aryl iodides. wikipedia.orgmanac-inc.co.jp A plausible indirect route to this compound would involve the synthesis of 1-tert-butyl-3,5-dibromobenzene followed by a copper- or nickel-catalyzed bromine-iodine exchange. wikipedia.orgnih.gov

Halogen dance reactions refer to the base-catalyzed migration of a halogen atom around an aromatic or heterocyclic ring. This isomerization process can potentially be used to transform an easily accessible dihalo-isomer into a thermodynamically more stable or synthetically desired one. The reaction typically proceeds through a series of deprotonation and reprotonation steps involving aryne intermediates. Control over the reaction is achieved by careful selection of the base, solvent, and temperature to trap the desired isomer.

A related process is the Lewis acid-catalyzed isomerization of dihalobenzenes. For instance, dibromobenzenes can be isomerized using aluminum bromide to an equilibrium mixture that is rich in the meta isomer. researchgate.net This strategy could potentially be applied to a diiodo-tert-butylbenzene precursor to enrich the 3,5-isomer, although dealkylation and other side reactions under strong Lewis acid conditions are a significant concern.

Synthesis of tert-Butylbenzene Precursors and their Functionalization Pathways

The availability of suitable precursors is fundamental to the synthesis of this compound. The primary precursor, tert-butylbenzene, is readily synthesized via the Friedel-Crafts alkylation of benzene. ucla.eduprepchem.com This reaction typically uses tert-butyl chloride or isobutylene (B52900) as the alkylating agent and a Lewis acid catalyst such as aluminum chloride (AlCl₃). ucla.eduprepchem.comcerritos.edu

To achieve a 1,3,5-substitution pattern, more complex precursors are needed. The Friedel-Crafts alkylation of benzene can lead to poly-substituted products. Under conditions of kinetic control, 1,4-di-tert-butylbenzene (B89470) is often the major product. oc-praktikum.de However, under thermodynamic control (e.g., longer reaction times, higher temperatures), isomerization can occur, leading to the more stable 1,3,5-tri-tert-butylbenzene. oc-praktikum.de

A key functionalization pathway involves using these poly-alkylated benzenes as starting materials. For instance, 1,3,5-tri-tert-butylbenzene can undergo bromination in the presence of iron, which results in the displacement of one tert-butyl group to yield 1-bromo-3,5-di-tert-butylbenzene (B1269908). researchgate.net This compound is a valuable precursor that can potentially be converted to the target di-iodo compound through further halogenation and exchange reactions.

Table 2: Key Precursors and their Synthesis

Friedel-Crafts Alkylation for tert-Butyl Group Introduction

The introduction of a tert-butyl group onto an aromatic ring is commonly achieved through Friedel-Crafts alkylation. nih.gov This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). cerritos.edu The Lewis acid assists in the formation of a tert-butyl carbocation, a potent electrophile that then attacks the aromatic ring. miracosta.edu

A potential synthetic route to this compound could involve the direct tert-butylation of 1,3-diiodobenzene. However, a significant challenge in Friedel-Crafts alkylation is controlling polysubstitution, as the introduction of an electron-donating alkyl group activates the ring towards further alkylation. mnstate.edu

Another strategy involves the initial synthesis of tert-butylbenzene followed by subsequent iodination. The tert-butyl group is an ortho-, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. To achieve the desired 3,5-diiodo substitution pattern, a multi-step process involving blocking groups or isomerization might be necessary. Research on the direct iodination of sterically hindered alkylbenzenes has shown that iodine atoms can be progressively introduced at the most electron-rich and sterically less hindered positions. organic-chemistry.org

| Reactants | Catalyst | Product | Key Considerations |

| Benzene, tert-butyl chloride | AlCl₃ or FeCl₃ | tert-Butylbenzene | Potential for overalkylation. cerritos.edu |

| 1,3-Diiodobenzene, tert-butyl chloride | Lewis Acid | This compound (potential) | Ring deactivation by iodine atoms may hinder the reaction. |

| tert-Butylbenzene, Iodine | Oxidizing Agent | Mono- and di-iodinated products | Tert-butyl group directs iodination to ortho and para positions. |

Conversion of Other Halogenated tert-Butylbenzenes (e.g., Bromo-derivatives)

An alternative and often more controlled approach to synthesizing this compound involves the conversion of other halogenated tert-butylbenzene precursors, particularly bromo-derivatives. This strategy leverages the greater reactivity of the carbon-bromine bond compared to the carbon-iodine bond in certain reactions.

A plausible precursor for this conversion is 1-bromo-3,5-di-tert-butylbenzene. However, the target molecule contains only one tert-butyl group. A more direct precursor would be 1-bromo-3,5-diiodobenzene, which could then undergo a reaction to replace the bromine with a tert-butyl group, although this is a less common transformation. A more viable route would start from a bromo-tert-butylbenzene and introduce the iodine atoms. For instance, 1-bromo-3,5-di-tert-butylbenzene can be synthesized, and then one of the tert-butyl groups could be selectively replaced by an iodine atom, followed by the replacement of the bromine atom. However, a more straightforward approach is the use of metal-halogen exchange reactions.

Selective Metal-Halogen Exchange Reactions for Precursor Synthesis

Metal-halogen exchange is a powerful tool in organic synthesis for the preparation of organometallic reagents, which can then be reacted with various electrophiles to form new carbon-carbon or carbon-heteroatom bonds. nih.gov This reaction is particularly useful for the selective functionalization of polyhalogenated aromatic compounds.

A key strategy for synthesizing this compound could involve the selective monolithiation of a dibromo- or diiodobenzene derivative, followed by reaction with an appropriate electrophile. For instance, starting with 1-bromo-3,5-dibromobenzene, a selective bromine-lithium exchange could be performed at one of the bromine positions, followed by quenching with an iodinating agent. The remaining bromine could then be subjected to a second metal-halogen exchange and subsequent reaction to introduce the tert-butyl group, or vice-versa. The selectivity of the metal-halogen exchange can often be controlled by factors such as the choice of organolithium reagent, temperature, and the presence of directing groups. The use of "turbo-Grignard" reagents, such as i-PrMgCl·LiCl, has been shown to enhance the rate and efficiency of bromine- and iodine-magnesium exchange reactions. ethz.ch

| Starting Material | Reagent 1 | Intermediate | Reagent 2 | Product |

| 1,3-Dibromobenzene | n-BuLi | 3-Bromophenyllithium | I₂ | 1-Bromo-3-iodobenzene |

| 1-Bromo-3,5-di-tert-butylbenzene | Organolithium reagent | Lithiated intermediate | I₂ | Potential route to iodinated derivative |

Optimization Protocols for Enhanced Yield and Purity in Multi-step Synthesis

In Friedel-Crafts alkylation, the choice of Lewis acid catalyst, reaction temperature, and the molar ratio of reactants are crucial. sci-hub.se Using a milder Lewis acid or controlling the stoichiometry can help to minimize side reactions such as over-alkylation and isomerization.

For metal-halogen exchange reactions, the reaction conditions must be carefully controlled to ensure selective exchange and prevent unwanted side reactions. The choice of solvent, temperature, and the rate of addition of the organometallic reagent are critical parameters. The formation of Grignard reagents, for example, can be optimized by careful selection of magnesium activation methods and reaction conditions. researchgate.net

Purification techniques such as crystallization, distillation, and chromatography are employed at various stages to isolate the desired intermediates and the final product in high purity. The development of a robust purification protocol is as important as the optimization of the reaction conditions themselves.

Sustainable and Green Chemistry Considerations in Synthetic Route Design

Modern synthetic chemistry places a strong emphasis on the development of sustainable and environmentally friendly processes. rsc.org The principles of green chemistry, such as atom economy, the use of less hazardous chemical syntheses, and the design of energy-efficient processes, are increasingly being integrated into synthetic route design. beilstein-journals.org

For the synthesis of this compound, several green chemistry principles can be applied:

Catalysis: The use of catalytic rather than stoichiometric amounts of reagents is a cornerstone of green chemistry. researchgate.net Developing highly active and recyclable catalysts for Friedel-Crafts and iodination reactions can significantly reduce waste. acs.org For instance, solid acid catalysts are being explored as greener alternatives to traditional Lewis acids in Friedel-Crafts reactions. sci-hub.se

Alternative Solvents: Traditional organic solvents are often volatile and toxic. The use of greener solvents, such as ionic liquids, supercritical fluids, or even water, can significantly reduce the environmental impact of a synthesis. acs.org Ionic liquids have been investigated as both solvents and catalysts for Friedel-Crafts alkylation reactions. acs.org

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions with high atom economy generate less waste.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The development of highly efficient catalysts can enable reactions to proceed under milder conditions. rsc.org

Sustainable Reagents: The use of renewable feedstocks and less toxic reagents is a key aspect of green chemistry. For iodination reactions, the use of potassium iodide with an oxidant like aerial oxygen, catalyzed by enzymes such as laccase, presents a sustainable alternative to traditional methods. rsc.org

By incorporating these principles, the synthesis of this compound and its precursors can be made more efficient, economical, and environmentally responsible.

Reactivity and Reaction Mechanisms of 1 Tert Butyl 3,5 Diiodobenzene

Transition Metal-Catalyzed Cross-Coupling Reactions

1-Tert-butyl-3,5-diiodobenzene is a valuable substrate in organic synthesis, primarily due to the presence of two iodine atoms, which serve as reactive sites for transition metal-catalyzed cross-coupling reactions. The bulky tert-butyl group provides steric hindrance that can influence regioselectivity and reaction kinetics, while the iodine atoms are excellent leaving groups, particularly in palladium-catalyzed transformations. These reactions are fundamental for the construction of complex molecular architectures from simpler precursors.

Palladium catalysis is a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-sulfur (C-S) bonds with high efficiency and functional group tolerance. sigmaaldrich.comfishersci.ca The general catalytic cycle for these reactions typically begins with the oxidative addition of an aryl halide, such as this compound, to a palladium(0) complex. This is followed by a specific key step, such as transmetalation or migratory insertion, and concludes with reductive elimination to yield the desired product and regenerate the palladium(0) catalyst. wikipedia.orgwikipedia.org The high reactivity of the carbon-iodine bond makes this compound an ideal electrophile for these transformations. wikipedia.org

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. tcichemicals.com For this compound, this reaction allows for the stepwise or simultaneous substitution of the iodine atoms with aryl, vinyl, or alkyl groups.

The reaction mechanism involves three primary steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate.

Transmetalation: The organoboron reagent, activated by a base (e.g., K₂CO₃, Cs₂CO₃), transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

The presence of two iodine atoms allows for either mono- or di-substitution, which can be controlled by stoichiometry and reaction conditions. This enables the synthesis of symmetric or unsymmetric terphenyl derivatives and other complex structures.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Parameter | Details |

|---|---|

| Aryl Halide | This compound |

| Boron Reagent | Arylboronic acid (e.g., Phenylboronic acid) |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine (B1218219) ligand |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene, Dioxane, DMF, often with water |

| Temperature | 80-110 °C |

The Sonogashira coupling reaction is a powerful method for forming a bond between an sp²-hybridized carbon of an aryl halide and an sp-hybridized carbon of a terminal alkyne. organic-chemistry.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.org

The mechanism is understood to proceed as follows:

A palladium-catalyzed cycle, similar to other cross-couplings, involving oxidative addition and reductive elimination.

A copper-catalyzed cycle where a copper(I) acetylide is formed, which then participates in a transmetalation step with the Pd(II)-aryl intermediate.

Using this compound, this reaction provides a direct route to substituted alkynylarenes. These products are valuable intermediates in the synthesis of pharmaceuticals, natural products, and organic materials. nih.gov The reaction can be performed under mild conditions, and copper-free variations have also been developed to avoid the formation of alkyne homocoupling byproducts. nih.gov

Table 2: Typical Reagents for Sonogashira Coupling

| Component | Example | Role |

|---|---|---|

| Aryl Halide | This compound | Electrophile |

| Alkyne | Phenylacetylene, Trimethylsilylacetylene | Nucleophile |

| Pd Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary Catalyst |

| Cu Co-catalyst | CuI | Facilitates transmetalation |

| Base/Solvent | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Base and Solvent |

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.orgdrugfuture.com A key feature of the Heck reaction is its high stereoselectivity, typically favoring the formation of the trans isomer. organic-chemistry.org

The catalytic cycle for the Heck reaction with this compound would include:

Oxidative Addition: Pd(0) inserts into a C-I bond.

Migratory Insertion (Syn-addition): The alkene coordinates to the palladium center and then inserts into the Pd-aryl bond.

Syn β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the C=C double bond of the product. This step dictates the regioselectivity.

Reductive Elimination: The resulting palladium-hydride species eliminates HI (which is neutralized by the base) to regenerate the Pd(0) catalyst.

The stereochemical outcome is controlled by the rotation around the newly formed C-C single bond before the β-hydride elimination step. The thermodynamically more stable conformation, which minimizes steric interactions, leads to the predominant formation of the trans-alkene product.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction has become a premier method for constructing arylamines, which are prevalent in pharmaceuticals and other functional materials.

The mechanism involves an oxidative addition of this compound to Pd(0), followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. wikipedia.org The choice of a sterically hindered phosphine ligand is often crucial for promoting the reductive elimination step and preventing side reactions like β-hydride elimination. wikipedia.org

Table 3: Components for Buchwald-Hartwig Amination

| Component | Examples |

|---|---|

| Aryl Halide | This compound |

| Amine | Primary or secondary alkyl/arylamines (e.g., Aniline (B41778), Morpholine) |

| Pd Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | BINAP, XPhos, cBRIDP |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ |

| Solvent | Toluene, Dioxane |

Palladium-catalyzed C-S cross-coupling provides a powerful method for the synthesis of aryl thioethers. This transformation couples aryl halides with thiols or their surrogates. For substrates like this compound, this reaction allows for the introduction of sulfur-containing functional groups.

Recent advancements have introduced odorless and stable thiol surrogates, such as S-tert-butyl isothiouronium bromide, which generate the active thiolate in situ upon treatment with a base. nih.govresearchgate.net The reaction proceeds via a standard palladium cross-coupling cycle. The use of a palladium catalyst with suitable ligands facilitates the coupling of the aryl halide with the in situ-generated thiolate, leading to the formation of the corresponding tert-butyl aryl sulfide (B99878) in high yields. researchgate.net This methodology avoids the use of volatile and malodorous thiols, making it more environmentally compliant. researchgate.net

Table 4: Example of a C-S Cross-Coupling Reaction System

| Parameter | Details |

|---|---|

| Aryl Halide | This compound |

| Sulfur Source | Thiols (e.g., Thiophenol) or Thiol Surrogates |

| Catalyst System | Pd₂(dba)₃ with a phosphine ligand (e.g., PPh₃) |

| Base | Potassium tert-butoxide |

| Solvent | DMF |

| Temperature | 100 °C |

Copper-Catalyzed Reactions (e.g., Ullmann-type Couplings)

The Ullmann reaction, a classic method for forming aryl-aryl or aryl-heteroatom bonds, traditionally involves the copper-mediated coupling of aryl halides. nih.govorganic-chemistry.org These reactions typically require high temperatures and proceed via an organocopper intermediate. nih.gov The active species is often a copper(I) compound which undergoes oxidative addition with the aryl halide. nih.gov For a di-iodinated substrate like this compound, Ullmann-type reactions could potentially lead to the formation of polymers or complex mixtures if both iodine atoms react. However, controlling the stoichiometry of the reagents can favor monosubstitution.

Modern Ullmann-type couplings have evolved to include a variety of copper-catalyzed C-N, C-O, and C-S bond-forming reactions under milder conditions, often employing ligands to facilitate the process. organic-chemistry.orgorganic-chemistry.org For instance, the copper-catalyzed amination of aryl halides is a powerful tool for synthesizing aniline derivatives. Given the reactivity of aryl iodides, this compound is an expectedly suitable substrate for such transformations.

Table 1: General Conditions for Copper-Catalyzed Amination of Aryl Halides

| Component | Example Reagent/Condition | Purpose |

|---|---|---|

| Catalyst | CuI, CuCl, or Copper powder | Facilitates the coupling reaction. organic-chemistry.orgresearchgate.net |

| Ligand | N,N'-dimethylethylenediamine (DMEDA), Proline, Bipyridyl | Stabilizes the copper catalyst and enhances reactivity. organic-chemistry.orgresearchgate.net |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the nucleophile. |

| Solvent | Toluene, Dioxane, DMF | Provides the reaction medium. |

| Temperature | 80-140 °C | Varies depending on substrate and catalyst system. |

While specific studies detailing the Ullmann coupling of this compound are not prevalent in the reviewed literature, the high reactivity of the C-I bond suggests its utility in these copper-catalyzed transformations.

Other Emerging Transition Metal-Catalyzed Methodologies

Beyond copper, a variety of other transition metals, most notably palladium, are extensively used to catalyze cross-coupling reactions involving aryl halides. sigmaaldrich.comfishersci.ca These methods, including the Suzuki-Miyaura, Heck, and Sonogashira reactions, are fundamental in modern organic synthesis for forming carbon-carbon bonds under relatively mild conditions. sigmaaldrich.com The general catalytic cycle for these reactions involves oxidative addition of the aryl halide to a low-valent metal center, followed by transmetalation (for Suzuki) or migratory insertion (for Heck), and concluding with reductive elimination to yield the product and regenerate the catalyst. fishersci.ca

Aryl iodides are highly reactive substrates for these palladium-catalyzed reactions. sigmaaldrich.com Research on the highly regioselective mono and double Sonogashira cross-coupling of 5-substituted-1,2,3-triiodobenzene demonstrates that coupling occurs preferentially at the less sterically hindered C-I bonds. researchgate.net This suggests that for this compound, selective mono- or di-alkynylation could be achieved under similar palladium-catalyzed conditions.

Other transition metals like iron, silver, and nickel are also gaining prominence in catalyzing novel transformations. mdpi.com These emerging methodologies offer alternative pathways for functionalizing aryl halides, often with different selectivity profiles and functional group tolerance compared to traditional palladium or copper systems. mdpi.com

Nucleophilic Aromatic Substitution (SNAr) Reactions

The nucleophilic aromatic substitution (SNAr) mechanism typically requires an aromatic ring to be activated by at least one strong electron-withdrawing group (such as a nitro group) positioned ortho or para to a good leaving group. The reaction proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

This compound is not an ideal substrate for the classical SNAr reaction. The tert-butyl group is weakly electron-donating through induction, which slightly deactivates the ring towards nucleophilic attack. stackexchange.com More importantly, the molecule lacks the requisite strong electron-withdrawing groups needed to stabilize the negative charge of the Meisenheimer intermediate. Therefore, reactions with common nucleophiles like alkoxides or amines are not expected to proceed via the SNAr pathway under standard conditions. Alternative mechanisms, such as those involving transition metal catalysis, would be necessary to effect such substitutions. mdpi.com

Influence of the tert-Butyl Group on Reaction Pathways

The tert-butyl group exerts significant steric and electronic effects that influence the reactivity of the aromatic ring.

Steric Hindrance: The tert-butyl group is one of the most sterically bulky substituents. While it does not directly block the iodine atoms at the 3 and 5 positions, its size can influence the approach of reagents and catalysts to the reactive sites, potentially affecting reaction rates. nih.gov In reactions involving intermediates, the steric demand of the tert-butyl group can influence conformational preferences.

Electronic Effect: The tert-butyl group is generally considered to be weakly electron-donating through an inductive effect. stackexchange.com This effect increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack and less susceptible to nucleophilic attack. stackexchange.com This deactivating effect is a primary reason why this compound is unreactive in SNAr reactions. researchgate.net

Metal-Halogen Exchange Reactions and Generation of Organometallic Intermediates

Metal-halogen exchange is a fundamental reaction in organometallic chemistry, enabling the conversion of an organic halide into a highly reactive organometallic compound. wikipedia.org This reaction is particularly efficient for aryl iodides and bromides when treated with organolithium reagents like n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). wikipedia.orgwikipedia.org

The reaction rate follows the trend I > Br > Cl, making the C-I bonds in this compound highly susceptible to exchange. wikipedia.orgprinceton.edu The mechanism is believed to involve the formation of an "ate-complex," where the nucleophilic alkyl group from the organolithium reagent attacks the iodine atom. harvard.edu The reaction is typically very fast, even at low temperatures (-78 °C), and can often be more rapid than proton transfer. harvard.edu

Formation and Reactivity of Aryllithium and Grignard Reagents

Aryllithium Reagents: The treatment of this compound with an alkyllithium reagent (e.g., n-BuLi or t-BuLi) in an ethereal solvent like THF or diethyl ether at low temperature is the standard method for generating the corresponding aryllithium species. nih.govchemrxiv.org Due to the presence of two iodine atoms, the stoichiometry of the organolithium reagent can be controlled to achieve either mono- or di-lithiation. The use of one equivalent of alkyllithium would favor the formation of 1-tert-butyl-3-iodo-5-lithiobenzene.

Grignard Reagents: Grignard reagents are typically prepared by the reaction of an organic halide with magnesium metal. byjus.com The reaction with aryl iodides is generally facile. Alternatively, a halogen-magnesium exchange reaction can be employed, using a pre-formed Grignard reagent like isopropylmagnesium chloride. wikipedia.org The resulting Grignard reagent, 1-tert-butyl-3,5-bis(iodomagnesio)benzene, is a powerful nucleophile, though generally less reactive and more selective than its aryllithium counterpart. byjus.com

Trapping Reactions with Electrophiles

Once formed, the aryllithium or Grignard reagents derived from this compound are powerful nucleophiles and bases that can be "trapped" by reacting them with a wide variety of electrophiles. This two-step sequence of metal-halogen exchange followed by electrophilic quench is a cornerstone of synthetic chemistry for creating new carbon-carbon and carbon-heteroatom bonds.

The mono-lithiated intermediate, for example, can be used to introduce a single functional group at the 5-position. Subsequent exchange at the remaining C-I bond would allow for the introduction of a second, different functional group, leading to the synthesis of asymmetrically substituted 1,3,5-trisubstituted benzene (B151609) derivatives.

Table 2: Representative Trapping Reactions of Aryl-Magnesium/Lithium Reagents

| Electrophile | Reagent Example | Product Type |

|---|---|---|

| Carbon Dioxide | CO₂ (dry ice) | Carboxylic Acid |

| Aldehydes/Ketones | Acetone, Benzaldehyde | Secondary/Tertiary Alcohol |

| Esters | Ethyl acetate | Tertiary Alcohol (after double addition) |

| Alkyl Halides | Methyl iodide, Benzyl bromide | Alkylated Arene |

| Silyl Halides | Trimethylsilyl chloride (TMSCl) | Aryl Silane |

These trapping reactions highlight the synthetic utility of the organometallic intermediates derived from this compound, allowing for its conversion into a diverse array of more complex molecules.

Radical Reactions and Mechanistic Pathways Involving Aryl Radicals

The generation of aryl radicals from this compound is a key step in its radical-mediated reactions. The carbon-iodine (C-I) bonds in this molecule are susceptible to homolytic cleavage under appropriate energetic conditions, such as photolysis or in the presence of radical initiators. This process yields the 3-tert-butyl-5-iodophenyl radical or the 1-tert-butyl-3,5-phenylene diradical, which are highly reactive intermediates.

Once formed, the 3-tert-butyl-5-iodophenyl radical can participate in a variety of transformations characteristic of aryl radicals. These include hydrogen atom abstraction from a suitable donor, addition to unsaturated systems like alkenes and alkynes, and electron transfer processes. The specific reaction pathway is influenced by the reaction conditions and the nature of other present reagents.

A significant mechanistic pathway for aryl radicals is their involvement in cyclization reactions. mdpi.commdpi.com If the molecule containing the aryl radical also possesses an appropriately positioned unsaturated moiety, an intramolecular cyclization can occur. harvard.edu For instance, if this compound were functionalized with an alkene-containing side chain, the resulting aryl radical could undergo an intramolecular addition to the double bond, leading to the formation of a new cyclic structure. The regioselectivity of such cyclizations is generally governed by Baldwin's rules, with 5-exo-trig cyclizations being kinetically favored. harvard.edu

The table below illustrates the typical bond dissociation energies (BDEs) for relevant bonds, which are crucial in understanding the thermodynamics of radical formation and subsequent reactions.

| Bond | Typical Bond Dissociation Energy (kcal/mol) |

| C-I (in Aryl Iodides) | ~65 |

| C-H (in Alkanes) | ~98 |

| C=C (π-bond) | ~63 |

Note: These are generalized values and can vary based on the specific molecular structure.

Computational and Theoretical Insights into Reaction Mechanisms and Selectivity

Computational chemistry provides a powerful tool for investigating the intricate details of reaction mechanisms involving this compound that are often difficult to probe experimentally. wuxiapptec.comresearchgate.net Theoretical models, particularly those based on density functional theory (DFT), can offer deep insights into the electronic structure, energetics, and geometries of reactants, intermediates, transition states, and products.

For any multi-step reaction, identifying the rate-determining step (RDS) is fundamental to understanding and controlling the reaction outcome. youtube.com Computational methods can be employed to map out the potential energy surface of a reaction, allowing for the identification of all intermediates and transition states. The transition state with the highest energy barrier typically corresponds to the RDS.

In the context of radical reactions of this compound, the initial homolytic cleavage of the C-I bond is often a critical step. The energy required for this bond breaking can be calculated, providing an estimate of the activation energy for radical formation. Subsequent steps, such as intermolecular addition or intramolecular cyclization, will have their own transition states and associated energy barriers. By comparing the calculated activation energies for all elementary steps, the RDS can be pinpointed. For example, in a hypothetical radical cyclization, the energy barrier for the cyclization step itself can be compared to that of competing reactions, such as hydrogen abstraction, to predict the major reaction pathway.

The geometry of transition states can also be computationally modeled. youtube.com For an aryl radical addition to an alkene, the transition state would involve the partial formation of a new carbon-carbon bond and a specific geometric arrangement of the reacting species. Understanding this geometry is crucial for predicting the stereochemical outcome of the reaction.

The reactivity and selectivity of this compound are significantly influenced by the steric and electronic effects of its substituents: the bulky tert-butyl group and the two iodine atoms. nih.govlibretexts.org Quantum chemical calculations can quantify these effects. wuxiapptec.com

Steric Effects: The tert-butyl group is sterically demanding and can influence the approach of reactants and the conformation of intermediates and transition states. stackexchange.comresearchgate.net For instance, in an intermolecular reaction, the tert-butyl group may hinder the attack of a reagent at the adjacent positions on the aromatic ring. In intramolecular reactions, it can influence the conformational preferences of the molecule, which in turn can affect the feasibility and stereoselectivity of a cyclization reaction. Computational modeling can calculate the steric hindrance in terms of energy penalties for certain conformations or reaction pathways.

Electronic Effects: The iodine atoms and the tert-butyl group also exert electronic effects on the benzene ring. libretexts.orglumenlearning.com Iodine is an electronegative atom and exhibits a negative inductive effect (-I), withdrawing electron density from the ring. However, it also has lone pairs of electrons that can be donated to the ring via a positive mesomeric effect (+M). The tert-butyl group is generally considered to be electron-donating through a positive inductive effect (+I).

These electronic effects modulate the electron density distribution in the aromatic ring and influence its reactivity. Quantum chemical methods can calculate and visualize molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are key to understanding chemical reactivity. wuxiapptec.com The calculated charge distribution on the atoms of this compound can predict the most likely sites for nucleophilic or electrophilic attack. In the context of radical reactions, these electronic effects can influence the stability of the resulting aryl radical and the transition states of subsequent reactions.

The following table summarizes the expected electronic effects of the substituents in this compound.

| Substituent | Inductive Effect | Mesomeric (Resonance) Effect |

| -C(CH₃)₃ | +I (Electron-donating) | None |

| -I | -I (Electron-withdrawing) | +M (Electron-donating) |

Applications of 1 Tert Butyl 3,5 Diiodobenzene As a Core Building Block in Organic Synthesis

Synthesis of Advanced Aromatic Architectures and Polycyclic Systems

The diiodo-substitution pattern of 1-tert-butyl-3,5-diiodobenzene theoretically allows for its use in the construction of complex aromatic systems through iterative cross-coupling reactions. The tert-butyl group provides solubility and can direct the stereochemistry of subsequent transformations.

Construction of Meta-Substituted Scaffolds and Oligomers

In principle, this compound can serve as a starting material for meta-substituted aromatic scaffolds. Sequential or double cross-coupling reactions, such as Suzuki or Stille couplings, with appropriate organometallic reagents could lead to the formation of terphenyls or more extended oligomeric structures with a defined meta-phenylene repeat unit. The bulky tert-butyl group would influence the conformational properties of such oligomers.

Formation of Conjugated Oligomers and Polymers with Defined Topologies

The two iodine atoms on the benzene (B151609) ring are suitable for polymerization reactions. For instance, Sonogashira coupling with diethynyl compounds could yield conjugated polymers with alternating 1-tert-butyl-3,5-phenylene units. The meta-linkage would, however, interrupt the conjugation, leading to materials with specific electronic and photophysical properties, differing from their para-linked counterparts.

Precursor for Highly Functionalized Aromatic Compounds

The carbon-iodine bonds in this compound are reactive sites for the introduction of a wide array of functional groups.

Introduction of Diverse Functional Groups via Sequential Transformations

The differential reactivity of the two iodine atoms, potentially achieved through steric hindrance or controlled reaction conditions, could allow for the sequential introduction of different functional groups. For example, a first cross-coupling reaction could be performed at one iodo-position, followed by a different transformation (e.g., lithiation and quenching with an electrophile) at the second iodo-position. This would lead to the synthesis of highly functionalized and unsymmetrically substituted aromatic compounds.

Role in Cascade and Multicomponent Reactions for Complexity Generation

While specific examples are not available, dihaloarenes are known to participate in cascade and multicomponent reactions. It is conceivable that this compound could be employed in palladium-catalyzed cascade reactions involving, for example, intramolecular cyclizations following an initial intermolecular coupling, to rapidly build molecular complexity.

Design and Synthesis of Ligands for Catalysis (Excluding catalytic performance details)

The rigid backbone and the defined substitution pattern of this compound make it a potential scaffold for the synthesis of specialized ligands for catalysis. For instance, the iodine atoms could be substituted with phosphine (B1218219) or other coordinating groups to create bidentate ligands with a specific bite angle dictated by the meta-substitution. The tert-butyl group would provide steric bulk, which can be a crucial feature in influencing the selectivity of a catalyst.

Theoretical and Computational Chemistry Studies on 1 Tert Butyl 3,5 Diiodobenzene and Its Derivatives

Electronic Structure and Bonding Analysis

The arrangement of electrons and the nature of chemical bonds in 1-tert-butyl-3,5-diiodobenzene are fundamental to its chemical behavior. Computational methods allow for a detailed examination of these features.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can reveal the distribution of electron density and the energies and shapes of its molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO).

The tert-butyl group is known to be an electron-donating group through induction, which would be expected to increase the electron density on the benzene (B151609) ring. Conversely, the iodine atoms are electronegative and act as electron-withdrawing groups. DFT studies on similar substituted benzenes show that this push-pull effect significantly influences the electron distribution. The electron density is not uniformly distributed; there are regions of higher electron density (nucleophilic sites) and lower electron density (electrophilic sites).

The molecular orbitals are also affected. The HOMO is typically associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. In aromatic systems, these are often π-type orbitals. The presence of the bulky, electron-donating tert-butyl group and the heavy, polarizable iodine atoms would alter the energy levels of these frontier orbitals compared to unsubstituted benzene, which in turn governs the molecule's reactivity and spectroscopic properties.

Table 1: Illustrative Calculated Electronic Properties of Substituted Benzenes

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |

|---|---|---|---|

| Benzene | -6.75 | -1.15 | 0.00 |

| tert-Butylbenzene (B1681246) | -6.50 | -0.98 | 0.08 |

| 1,3-Diiodobenzene | -6.82 | -1.55 | 1.45 |

| This compound | (Predicted) ~ -6.70 | (Predicted) ~ -1.60 | (Predicted) > 1.50 |

Note: Values are representative and can vary based on the level of theory and basis set used in the calculation. Predicted values for the target compound are estimated based on substituent effects.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. nih.gov This occurs because the electron density on the halogen atom is anisotropically distributed, creating a region of positive electrostatic potential, known as a σ-hole, on the outermost portion of the halogen atom along the C-X bond axis.

In this compound, the two iodine atoms are prime candidates for forming strong halogen bonds. The strength of a halogen bond increases with the polarizability of the halogen atom, following the trend F < Cl < Br < I. nih.gov Therefore, the iodine atoms on this molecule can act as potent halogen bond donors.

These directional interactions are crucial in crystal engineering and the formation of supramolecular assemblies. researchgate.net By interacting with electron-rich atoms like oxygen, nitrogen, or sulfur on neighboring molecules, this compound can self-assemble into well-defined one-, two-, or three-dimensional structures. The presence of two iodine atoms in a 1,3,5-substitution pattern allows the molecule to act as a ditopic, angular building block in the design of complex supramolecular architectures. unibe.ch

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, providing insights that are often difficult to obtain through experiments alone.

The reactivity of this compound in reactions such as electrophilic aromatic substitution is governed by a combination of electronic and steric factors.

Electronic Effects: The tert-butyl group is an activating, ortho-, para-directing group due to its electron-donating nature. The iodine atoms are deactivating yet also ortho-, para-directing. In this molecule, the positions ortho to the tert-butyl group (positions 2 and 6) and the position para to it (position 5, which is occupied by an iodine) are electronically activated. The positions ortho and para to the iodine atoms are also affected. Computational models can calculate electrostatic potential maps and frontier orbital densities to predict the most likely sites for electrophilic attack. The position C4 (para to one iodine and meta to the other and the tert-butyl group) and positions C2/C6 (ortho to the tert-butyl group and meta to an iodine) would be the most probable sites for substitution, with the precise outcome depending on the specific reactant and conditions.

Steric Effects: The large tert-butyl group and the two iodine atoms create significant steric hindrance. This bulkiness can block access to certain positions on the ring. For instance, the positions ortho to the tert-butyl group (C2 and C6) are sterically crowded, which may disfavor reactions with bulky electrophiles at these sites, even if they are electronically favorable. Computational models can quantify this steric hindrance, helping to predict the regioselectivity of reactions. researchgate.net

By calculating the energies of reactants, transition states, intermediates, and products, computational chemistry can construct detailed reaction energy profiles. These profiles provide crucial information about the thermodynamics (relative stability of products) and kinetics (activation energy barriers) of a reaction.

For a potential reaction of this compound, such as a Suzuki coupling at one of the C-I bonds, DFT calculations could be used to:

Model the structures of all species along the reaction pathway (e.g., oxidative addition, transmetalation, reductive elimination).

Calculate the free energy of each species.

Identify the transition state structures and their corresponding activation energies.

The highest activation energy along the profile determines the rate-limiting step of the reaction. By comparing the energy profiles for different possible pathways (e.g., reaction at C3 vs. C5), chemists can predict which product is likely to form faster, providing a theoretical basis for observed reaction outcomes.

Conformational Analysis and Steric Hindrance Effects of the tert-Butyl Group

While the benzene ring itself is planar, the substituents can have conformational flexibility. The most significant aspect for this compound is the rotation of the tert-butyl group around the C-C bond connecting it to the ring.

Due to the presence of the two large iodine atoms at the adjacent meta-positions, the rotation of the tert-butyl group is not entirely free. researchgate.net There will be specific low-energy conformations (rotamers) that minimize steric clash between the methyl groups of the tert-butyl substituent and the adjacent iodine atoms.

Computational conformational analysis can be performed by systematically rotating the tert-butyl group and calculating the potential energy at each angle. This generates a potential energy surface that reveals the most stable conformations and the energy barriers to rotation between them. The likely preferred conformation would place one C-H bond of a methyl group in the plane of the benzene ring, pointing away from the iodine atoms, to minimize van der Waals repulsion. This steric hindrance can also cause minor distortions in the benzene ring itself, such as slight out-of-plane bending or changes in bond angles, to relieve strain. csic.es

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,3,5-tri-tert-butylbenzene (B73737) |

| Benzene |

| tert-Butylbenzene |

| 1,3-Diiodobenzene |

| Diaryliodonium thiocyanate |

| N-(3,5-di-tert-butyl-2-hydroxyphenyl) methanesulfonamide |

Advanced Spectroscopic Property Simulations for Structural Characterization (excluding basic compound identification)

Theoretical and computational chemistry provides powerful tools for the in-depth structural characterization of molecules like this compound, going far beyond simple compound identification. By simulating various spectroscopic properties, researchers can gain detailed insights into the electronic structure, molecular geometry, and vibrational dynamics of the molecule. These simulations are often performed using Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), which offer a good balance between accuracy and computational cost for medium-sized organic molecules.

One of the primary applications of these simulations is the unambiguous assignment of complex spectroscopic signals, which can be challenging to interpret solely from experimental data. For instance, in Nuclear Magnetic Resonance (NMR) spectroscopy, DFT calculations can predict the chemical shifts of both ¹H and ¹³C nuclei with a high degree of accuracy. This is particularly useful for substituted benzenes where the electronic environment of each nucleus is subtly different. By comparing the calculated chemical shifts for a proposed structure with the experimental spectrum, a confident assignment of each resonance can be made.

Similarly, simulations of vibrational spectra, such as Infrared (IR) and Raman spectroscopy, can provide a complete vibrational assignment for the molecule. Each calculated vibrational mode can be animated to visualize the atomic motions, allowing for a detailed understanding of the stretching, bending, and torsional modes of the molecule. This level of detail is often inaccessible through experimental methods alone.

Furthermore, computational methods can be used to predict the electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. TD-DFT calculations can determine the energies and oscillator strengths of these transitions, which correspond to the absorption maxima and intensities in the experimental spectrum. This allows for a detailed understanding of the molecular orbitals involved in the electronic excitations.

The following subsections will delve into hypothetical, yet scientifically plausible, examples of how these advanced spectroscopic simulations could be applied to the structural characterization of this compound.

Simulated ¹³C and ¹H NMR Chemical Shifts for Isomer Differentiation

A common challenge in organic synthesis is the definitive identification of the correct isomer from a series of possibilities. While basic spectroscopic data might be similar for different isomers, subtle differences in their NMR spectra can be exploited for unambiguous identification, especially when augmented with computational predictions.

For a molecule like this compound, several isomers with the same molecular formula (C₁₀H₁₂I₂) could potentially be formed as byproducts during its synthesis. For example, 1-tert-butyl-2,4-diiodobenzene and 1-tert-butyl-2,6-diiodobenzene are constitutional isomers. While all three isomers would exhibit a singlet for the tert-butyl group's methyl protons in their ¹H NMR spectra, the signals for the aromatic protons would differ in their multiplicity and chemical shifts. However, these differences can sometimes be subtle or overlapping, making definitive assignment challenging.

In such cases, DFT-based calculations of ¹³C chemical shifts can be a powerful tool for differentiation. The electronic environment of each carbon atom in the benzene ring is unique for each isomer, leading to distinct predicted ¹³C NMR spectra. By comparing the experimentally obtained ¹³C NMR spectrum with the simulated spectra for all possible isomers, the correct structure can be identified with a high degree of confidence.

Below is a hypothetical data table showcasing the simulated ¹³C NMR chemical shifts for this compound and two of its potential isomers, calculated at the B3LYP/6-311+G(d,p) level of theory.

| Carbon Atom | This compound | 1-tert-butyl-2,4-diiodobenzene | 1-tert-butyl-2,6-diiodobenzene |

|---|---|---|---|

| C1 (ipso-C of tert-butyl) | 152.1 | 149.8 | 154.5 |

| C2 | 142.5 | 98.7 | 96.3 |

| C3 | 95.8 | 145.2 | 138.1 |

| C4 | 135.7 | 93.5 | 130.2 |

| C5 | 95.8 | 133.6 | 138.1 |

| C6 | 142.5 | 140.1 | 96.3 |

| C(CH₃)₃ | 35.2 | 36.1 | 37.0 |

| C(CH₃)₃ | 31.0 | 31.5 | 31.8 |

By comparing the pattern of chemical shifts in the experimental spectrum to the predicted values in Table 1, a clear distinction between the isomers can be made. For instance, the high symmetry of this compound results in fewer unique signals for the aromatic carbons compared to its less symmetric isomers.

Vibrational Mode Analysis through Simulated IR and Raman Spectra

Computational vibrational spectroscopy provides a powerful means to understand the intricate molecular motions of this compound. DFT calculations can predict the frequencies and intensities of both IR and Raman active vibrational modes. A detailed analysis of these calculated modes allows for a definitive assignment of the experimental vibrational spectra.

For a substituted benzene derivative, the vibrational modes can be complex, often involving the coupled motion of multiple atoms. For example, the C-I stretching vibrations are expected to appear in the far-infrared region of the spectrum. However, these modes can be coupled with other ring deformation modes, making their assignment from experimental data alone ambiguous. Computational analysis can disentangle these complex motions.

Below is a hypothetical table presenting a selection of calculated vibrational frequencies for this compound, along with their corresponding assignments based on the visualization of the atomic displacements.

| Calculated Frequency (cm⁻¹) | Symmetry | Vibrational Mode Assignment |

|---|---|---|

| 3085 | A₁ | Aromatic C-H stretch |

| 2960 | A₁ | tert-butyl C-H asymmetric stretch |

| 1560 | B₂ | Aromatic C=C stretch |

| 1450 | A₁ | tert-butyl C-H bend |

| 1250 | B₂ | In-plane C-H bend |

| 850 | A₁ | Ring breathing mode |

| 530 | B₂ | C-I symmetric stretch coupled with ring deformation |

| 280 | A₁ | C-I asymmetric stretch |

Such detailed assignments are invaluable for understanding how the bulky tert-butyl group and the heavy iodine atoms influence the vibrational properties of the benzene ring. This information can be further used to study intermolecular interactions and conformational changes in the molecule.

Prediction of Electronic Transitions via TD-DFT for UV-Vis Spectrum Interpretation

Time-dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules. For this compound, TD-DFT calculations can provide insights into the nature of its electronic transitions, which are observed as absorption bands in the UV-Vis spectrum.

The UV-Vis spectrum of a substituted benzene is typically characterized by several absorption bands arising from π → π* transitions within the aromatic ring. The position and intensity of these bands are sensitive to the nature and position of the substituents. The tert-butyl group, being an alkyl group, is expected to cause a small red shift (bathochromic shift) of the absorption bands compared to benzene. The iodine atoms, with their lone pairs of electrons, can participate in n → π* transitions and also influence the π → π* transitions through both inductive and resonance effects.

A TD-DFT calculation would yield the excitation energies, oscillator strengths, and the molecular orbitals involved in each electronic transition. This allows for a detailed interpretation of the experimental UV-Vis spectrum.

A hypothetical summary of TD-DFT results for this compound is presented in the table below.

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S₀ → S₁ | 275 | 0.02 | HOMO → LUMO (π → π) |

| S₀ → S₂ | 250 | 0.01 | HOMO-1 → LUMO (n → π) |

| S₀ → S₃ | 220 | 0.15 | HOMO → LUMO+1 (π → π) |

| S₀ → S₄ | 205 | 0.85 | HOMO-2 → LUMO (π → π) |

In this hypothetical scenario, the transition at 275 nm corresponds to the symmetry-forbidden benzenoid band, which gains some intensity due to the substitution. The transition at 250 nm is attributed to an n → π* transition involving the lone pairs of the iodine atoms. The more intense bands at 220 nm and 205 nm are due to allowed π → π* transitions. Such detailed analysis, made possible by computational chemistry, provides a deep understanding of the electronic structure of this compound.

Advanced Materials Science Applications of 1 Tert Butyl 3,5 Diiodobenzene Derived Architectures

Precursors for Conjugated Polymers and Oligomers with Tunable Electronic Properties

The diiodo-functionality of 1-tert-butyl-3,5-diiodobenzene serves as a versatile starting point for the construction of conjugated polymers and oligomers through various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. The bulky tert-butyl group plays a crucial role in these materials by enhancing their solubility and influencing their solid-state morphology, which in turn dictates their electronic properties.

Development of Organic Semiconductors and Conductors

While direct polymerization of this compound into high-performance organic semiconductors is not extensively documented in mainstream literature, the underlying principles of incorporating tert-butylated phenylene units are well-established for tuning the properties of semiconducting materials. The introduction of tert-butyl groups can effectively control intermolecular interactions, such as π-π stacking, which is critical for charge transport. By preventing excessive aggregation, the tert-butyl substituents can lead to more favorable thin-film morphologies for efficient charge carrier mobility in organic field-effect transistors (OFETs). The 1,3,5-substitution pattern, in particular, can be utilized to create cross-conjugated or dendritic structures, which can influence the dimensionality of charge transport.

The general synthetic strategy to incorporate the 1-tert-butyl-3,5-phenylene unit into a conjugated backbone would involve the conversion of the diiodo-compound into a more reactive monomer, such as a diboronic acid or ester, for subsequent Suzuki polymerization with a suitable dihalo-comonomer. Alternatively, Sonogashira coupling with terminal alkynes can yield phenylacetylene-based polymers. The choice of comonomer and the nature of the linking group (e.g., vinylene, ethynylene, or thiophene) would allow for precise tuning of the resulting polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and thus its semiconducting properties.

Synthesis of Photoactive Materials (e.g., for Organic Photovoltaics)

In the realm of organic photovoltaics (OPVs), the design of donor and acceptor materials with appropriate energy levels and morphologies is paramount. Architectures derived from this compound can be envisioned as components of such photoactive materials. The tert-butyl group can enhance the solubility of the resulting polymers or small molecules, facilitating their processing from solution to form the active layer of an OPV device.

For instance, the 1-tert-butyl-3,5-phenylene unit could be integrated into a donor-acceptor (D-A) copolymer. In such a design, the phenylene unit could act as part of the donor block or as a spacer unit. The steric hindrance provided by the tert-butyl group can disrupt planarity and reduce intermolecular aggregation, which can be beneficial for achieving a desirable bulk heterojunction morphology with the acceptor material (often a fullerene derivative or a non-fullerene acceptor). This controlled morphology is crucial for efficient exciton (B1674681) dissociation and charge transport, which are key processes in photovoltaic energy conversion. The synthesis of such materials would again rely on cross-coupling reactions, allowing for the systematic variation of the electronic properties of the final polymer to optimize its performance in a solar cell.

Role in Organic Electronic Materials (excluding device performance metrics)

The unique structural features of this compound also lend themselves to the design of materials for other organic electronic applications, such as organic light-emitting diodes (OLEDs).

Emitters in Organic Light-Emitting Diodes (OLEDs) (focus on synthesis and material design)

In the design of emitter materials for OLEDs, particularly for blue emission, achieving high efficiency and stability is a significant challenge. The incorporation of bulky groups like tert-butyl is a common strategy to prevent concentration quenching and improve the photoluminescence quantum yield in the solid state.

Molecules containing the 1-tert-butyl-3,5-phenylene core can be synthesized to act as host materials or as part of the emissive dopant itself. For instance, this unit can serve as a central core to which chromophoric arms are attached. The meta-substitution pattern can lead to non-planar molecular structures that inhibit close packing in the solid state, thereby reducing intermolecular interactions that can lead to non-radiative decay of excitons. The synthesis of such emitters would involve the functionalization of the diiodo-precursor through cross-coupling reactions to introduce the desired light-emitting moieties. The tert-butyl group would ensure good solubility for solution processing and contribute to the formation of stable amorphous films, which are desirable for OLED fabrication.

Applications in Supramolecular Chemistry and Host-Guest Systems

The iodine atoms in this compound are not only reactive handles for covalent bond formation but can also participate in non-covalent interactions, specifically halogen bonding.

Design of Halogen Bond Donors for Molecular Recognition

Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the halogen bond donor) and a Lewis base (the halogen bond acceptor). The strength of this interaction can be tuned by modifying the electron-withdrawing nature of the scaffold to which the halogen is attached. The two iodine atoms in this compound can act as effective halogen bond donors.

Functionalization of Surfaces and Nanomaterials (excluding applications outside material science)

The unique structural characteristics of this compound, namely its two reactive iodine sites and the sterically influential tert-butyl group, position it as a promising candidate for the sophisticated functionalization of surfaces and nanomaterials. While direct experimental studies exclusively focused on this molecule for such applications are not extensively documented, its potential can be inferred from the well-established principles of on-surface synthesis and nanomaterial modification using analogous diiodoaromatic compounds. The methodologies primarily revolve around forming covalent bonds between the molecule and a surface or nanoparticle, or using it as a building block for constructing larger molecular architectures on these substrates.

The functionalization of surfaces with this compound can be envisioned through established on-surface chemical reactions, such as Ullmann-type coupling and Sonogashira cross-coupling reactions. These processes allow for the creation of ordered molecular arrays, molecular wires, and two-dimensional (2D) polymers directly on a substrate, which is of significant interest in the fields of molecular electronics and advanced coatings.

Similarly, nanomaterials, such as gold nanoparticles or quantum dots, can be functionalized with this compound to tailor their surface properties. The diiodo functionalities offer versatile handles for attachment or for subsequent chemical transformations, enabling the creation of hybrid materials with novel electronic, optical, or catalytic properties. The tert-butyl group is expected to play a crucial role in modulating the intermolecular interactions and the self-assembly behavior of these functionalized nanomaterials.

The following subsections will delve into the prospective applications of this compound in the functionalization of various surfaces and nanomaterials, drawing parallels from existing research on similar molecular systems.

On-Surface Polymerization and Molecular Wire Formation

On-surface synthesis has emerged as a powerful bottom-up approach for the fabrication of low-dimensional carbon-based nanostructures with atomic precision. The process typically involves the deposition of molecular precursors onto a catalytically active surface, followed by thermal annealing to induce covalent bond formation. Diiodoaromatic compounds are frequently employed as precursors due to the relatively low dissociation energy of the carbon-iodine bond, which allows for selective dehalogenation and subsequent polymerization on the surface.

In this context, this compound could serve as a valuable monomer for the on-surface synthesis of polyphenylene chains or networks. Upon deposition onto a suitable metallic substrate, such as gold (Au(111)) or silver (Ag(111)), and subsequent thermal activation, the C-I bonds are expected to cleave, generating highly reactive aryl radicals. These radicals can then diffuse on the surface and covalently bond with each other, leading to the formation of extended molecular architectures. The 1,3,5-substitution pattern of the precursor would favor the growth of branched or networked structures rather than linear chains.

The presence of the tert-butyl group is anticipated to have a significant impact on the polymerization process and the properties of the resulting nanostructures. Research has shown that bulky substituents like tert-butyl groups can influence the self-assembly of molecules on surfaces by altering their adsorption geometry and intermolecular interactions. researchgate.net This can be leveraged to control the packing density and arrangement of the polymeric structures. Furthermore, the tert-butyl group can act as a steric shield, potentially influencing the reaction pathways and preventing undesirable side reactions. Its presence would also increase the spacing between the polyphenylene backbones, which could be advantageous for applications where specific host-guest interactions or controlled porosity are desired.